molecular formula C11H7ClN2O2 B2839205 2-Chloro-5-nitro-3-phenylpyridine CAS No. 1119088-46-8

2-Chloro-5-nitro-3-phenylpyridine

Cat. No.: B2839205
CAS No.: 1119088-46-8
M. Wt: 234.64
InChI Key: NBOFTXBTCLHAJL-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-3-phenylpyridine is an organic compound with the molecular formula C11H7ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-3-phenylpyridine typically involves the nitration of 3-phenylpyridine followed by chlorination. The nitration process introduces a nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent chlorination step involves the use of chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitro-3-phenylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Oxidation Reactions: The phenyl group can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction Reactions: Hydrogen gas, palladium on carbon, tin(II) chloride, and acidic or basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

  • Substituted derivatives with various functional groups replacing the chlorine atom.
  • Amino derivatives formed by the reduction of the nitro group.
  • Oxidized derivatives of the phenyl group.

Scientific Research Applications

2-Chloro-5-nitro-3-phenylpyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-3-phenylpyridine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and phenyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

2-Chloro-5-nitro-3-phenylpyridine can be compared with other similar compounds, such as:

Uniqueness: The presence of both a nitro group and a phenyl group in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-chloro-5-nitro-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFTXBTCLHAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119088-46-8
Record name 2-chloro-5-nitro-3-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a schlenck tube, a mixture of 2-chloro-3-iodo-5-nitropyridine (1.76 mmol, 0.5 g), phenylboronic acid (1.94 mmol, 0.24 g), PdCl2dppf.DCM (0.18 mmol, 0.1 g), Cs2CO3 (5.28 mmol, 1.7 g) in a dioxane/water 4:1 mixture (6.5 ml) was heated at 120° C. for 4 hours, under argon atmosphere. The solvent was evaporated and the crude mixture was extracted between water and ethyl acetate. The solid residue was purified by chromatography over SiO2 eluting with hexane/dichloromethane mixtures affording 2-chloro-5-nitro-3-phenylpyridine (0.23 g, yield 55%) of the expected product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
1.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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